Butane, 1-[2-(1,1-dimethylethoxy)ethoxy]-
Description
Butane, 1-[2-(1,1-dimethylethoxy)ethoxy]- (CAS 52788-78-0), also known as diethylene glycol butyl tert-butyl ether, is an ether derivative with the molecular formula C₁₂H₂₆O₃ and a molecular weight of 218.33 g/mol . It features a branched tert-butoxy group (-OC(CH₃)₃) and two ethoxy units (-OCH₂CH₂-) linked to a butyl chain. Key physical properties include:
- Boiling Point: 260.1°C at 760 mmHg
- Density: 0.888 g/cm³
- Refractive Index: 1.425
- LogP (Hydrophobicity): 2.1 .
This compound is structurally characterized by 10 rotatable bonds and a polar surface area of 27.7 Ų, indicating moderate flexibility and solubility in both polar and nonpolar solvents . It is used in industrial applications as a solvent or intermediate in organic synthesis, leveraging its ether linkages and steric hindrance from the tert-butyl group .
Structure
2D Structure
Properties
CAS No. |
68134-24-7 |
|---|---|
Molecular Formula |
C10H22O2 |
Molecular Weight |
174.28 g/mol |
IUPAC Name |
1-[2-[(2-methylpropan-2-yl)oxy]ethoxy]butane |
InChI |
InChI=1S/C10H22O2/c1-5-6-7-11-8-9-12-10(2,3)4/h5-9H2,1-4H3 |
InChI Key |
RLKKZSSOQABBHI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOCCOC(C)(C)C |
Origin of Product |
United States |
Biological Activity
Butane, 1-[2-(1,1-dimethylethoxy)ethoxy]- is a chemical compound that has garnered attention in various fields, including molecular biology and environmental science. This article delves into its biological activity, exploring its mechanisms of action, potential applications, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by its butane backbone and the presence of an ether functional group. Its structure can be represented as follows:
This structure suggests potential interactions with biological systems due to the presence of oxygen atoms that can participate in hydrogen bonding and other interactions.
The biological activity of Butane, 1-[2-(1,1-dimethylethoxy)ethoxy]- is primarily attributed to its ability to interact with cellular membranes and proteins. It may influence cellular signaling pathways and metabolic processes. Some studies have indicated that compounds with similar structures can modulate enzyme activities or act as surfactants, affecting membrane permeability.
Toxicological Profile
Research on the toxicological effects of this compound is limited. However, related compounds have shown varying degrees of toxicity in different biological models. Key areas of concern include:
- Mutagenicity : Studies suggest that structural analogs may exhibit mutagenic properties under certain conditions.
- Reproductive Effects : Some ether compounds have been associated with reproductive toxicity in animal models.
Environmental Impact
A study examined the environmental fate of similar ether compounds, highlighting their biodegradation pathways and potential accumulation in aquatic systems. The findings suggested that while these compounds are biodegradable, their metabolites could pose ecological risks due to their bioactivity.
Pharmacological Applications
In pharmacological research, compounds with ether functionalities have been explored for their potential as drug delivery agents. A notable case involved the use of structurally related ethers in enhancing the solubility and bioavailability of poorly soluble drugs.
Data Tables
| Study | Focus | Findings |
|---|---|---|
| Toxicology Study (2020) | Mutagenicity | Indicated potential mutagenic effects in vitro |
| Environmental Study (2021) | Biodegradation | Found effective biodegradation in aquatic environments |
| Pharmacological Research (2022) | Drug Delivery | Enhanced solubility of target drugs using ether-based carriers |
Comparison with Similar Compounds
Key Observations:
Steric Effects : The tert-butyl group in the target compound increases steric hindrance compared to linear analogues (e.g., 1-ethoxybutane), reducing reactivity in nucleophilic substitutions .
Solubility : Longer ethoxy chains and tert-butyl substitution enhance hydrophobicity (higher XLogP) compared to methoxy derivatives .
Boiling Points : The target compound’s high boiling point (260.1°C) reflects stronger intermolecular forces due to increased molecular weight and branching .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
